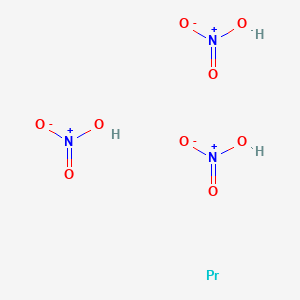

Nitric acid;praseodymium

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Praseodymium(III) Nitrate Hexahydrate

This guide provides an in-depth analysis of praseodymium(III) nitrate hexahydrate, a key lanthanide compound. Designed for researchers, material scientists, and professionals in drug development, this document moves beyond basic data to explore the structural significance of its chemical formula, its synthesis and characterization, and its critical role as a precursor in advanced material applications.

Chemical Identity: Deconstructing the Formula Pr(NO₃)₃·6H₂O

The chemical formula Pr(NO₃)₃·6H₂O is the cornerstone of this compound's properties and reactivity. A thorough understanding of each component is essential for its effective application.

-

The Praseodymium (Pr³⁺) Cation : As a member of the lanthanide series, praseodymium in its +3 oxidation state is the functional core of the molecule. Its unique f-electron shell configuration is responsible for its distinct magnetic and optical properties, which are leveraged in phosphors, specialty glasses, and magnetic materials.[1][2] The presence of the Pr³⁺ ion imparts a characteristic light green color to the crystalline salt.[3]

-

The Nitrate (NO₃⁻) Anions : Three nitrate anions are present to balance the trivalent praseodymium cation. The nitrate group is significant for several reasons. Firstly, it confers high solubility in water and other polar solvents, a crucial attribute for solution-based synthesis methods like sol-gel processing.[1][4] Secondly, the nitrate group makes the compound a potent oxidizing agent, a critical consideration for safety, storage, and chemical compatibility.[3][5] Finally, it decomposes cleanly at relatively low temperatures into volatile nitrogen oxides, making it an excellent precursor for synthesizing high-purity praseodymium oxides.[5]

-

The Hexahydrate (6H₂O) Moiety : The six water molecules are not merely incidental; they are integral to the crystal structure as waters of hydration. X-ray crystallography studies have characterized the coordination of these water molecules around the central praseodymium ion.[6] This hydration sphere influences the material's stability, solubility, and thermal behavior. The compound is hygroscopic, meaning it can absorb additional moisture from the atmosphere, and it will melt in its own water of crystallization before thermal decomposition begins.[5]

Physicochemical and Structural Characterization

Verifying the identity and purity of praseodymium(III) nitrate hexahydrate is fundamental to its reliable use in any application. The following table summarizes its key properties, which serve as benchmarks for quality control.

| Property | Value | Source(s) |

| Chemical Formula | Pr(NO₃)₃·6H₂O | [1][5] |

| Molecular Weight | 435.01 g/mol | [1][3][5] |

| Appearance | Light green, crystalline solid | [1][3][7] |

| CAS Number | 15878-77-0 | [1][3][5] |

| Solubility | Soluble in water, alcohols, amines, ethers, and acetonitrile. | [4] |

| Thermal Behavior | Onset of decomposition at ~100 °C. | |

| Density | 2.233 g/cm³ | [4] |

Synthesis and Quality Assurance

The most direct laboratory-scale synthesis involves the reaction of a praseodymium oxide with nitric acid.[6] This process must be controlled to ensure the correct stoichiometry and hydration state of the final product.

Standard Synthesis Protocol

-

Reactant Preparation : Weigh a stoichiometric amount of praseodymium(III,IV) oxide (Pr₆O₁₁) or praseodymium(III) oxide (Pr₂O₃).

-

Digestion : Slowly add the oxide to a stirred solution of concentrated nitric acid (e.g., 6 M HNO₃) in a fume hood. The reaction is exothermic and will release nitrogen oxides if Pr₆O₁₁ is used. The reaction equation for the simpler oxide is: Pr₂O₃ + 6 HNO₃ → 2 Pr(NO₃)₃ + 3 H₂O.[6]

-

Crystallization : Gently heat the resulting green solution to concentrate it, driving off excess water and acid. Allow the supersaturated solution to cool slowly at room temperature to form well-defined green crystals of Pr(NO₃)₃·6H₂O.

-

Isolation & Drying : Isolate the crystals by vacuum filtration. Wash sparingly with a small amount of ice-cold deionized water to remove residual acid. Dry the crystals carefully under a controlled, low-humidity environment to prevent efflorescence (loss of water) or deliquescence (absorbing excess water).

Synthesis and Verification Workflow

The following workflow illustrates the logical progression from synthesis to a fully validated product, which is essential for reproducible research.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Praseodymium: Properties and Uses [stanfordmaterials.com]

- 3. Praseodymium(III) nitrate hexahydrate | H12N3O15Pr | CID 204170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Praseodymium(III) nitrate hexahydrate | 15878-77-0 [chemicalbook.com]

- 5. prochemonline.com [prochemonline.com]

- 6. Praseodymium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. Praseodymium(III) nitrate hexahydrate | Praseodymium nitrate | H12N3O15Pr - Ereztech [ereztech.com]

An In-depth Technical Guide to the Thermal Decomposition Behavior of Praseodymium Nitrate Hexahydrate

This guide provides a comprehensive examination of the thermal decomposition of praseodymium nitrate hexahydrate, Pr(NO₃)₃·6H₂O. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize rare earth compounds and require a deep understanding of their thermal behavior for applications such as catalyst development, advanced ceramics, and nanomaterial synthesis.

The decomposition of hydrated metal nitrates is a complex process, and that of praseodymium nitrate hexahydrate is no exception. It involves a series of overlapping stages, including dehydration, hydrolysis, and the formation of various intermediate species before yielding the final oxide product. The precise nature of these intermediates and the final oxide is highly dependent on experimental conditions, particularly the heating rate and atmospheric environment. This guide will elucidate these intricate pathways, supported by established analytical techniques and field-proven insights.

The Mechanistic Pathway of Decomposition

The thermal decomposition of praseodymium nitrate hexahydrate is not a simple, single-step process. It proceeds through a cascade of physical and chemical transformations.

Upon initial heating, the compound first melts in its own water of crystallization.[1] This initial phase transition occurs without any immediate mass loss. As the temperature increases, a multi-stage decomposition process begins, which can be broadly categorized into dehydration and nitrate decomposition.

One proposed mechanism suggests a complex, step-wise process that involves the condensation of the initial monomer, Pr(NO₃)₃·6H₂O, into a cyclic cluster.[1][2] This is followed by the gradual loss of water and nitric acid, leading to the formation of a series of amorphous intermediate oxynitrates.[1][2] The gaseous products identified during decomposition are primarily water vapor and nitrogen oxides (NO, NO₂, and N₂O₅).[3]

The decomposition of the nitrate groups occurs at higher temperatures, ultimately leading to the formation of praseodymium oxide.[4][5] The exact stoichiometry of the final praseodymium oxide can vary, with reports of Pr₂O₃, PrO₂, PrO₁.₈₃₃, and the most stable form at ambient pressure, Pr₆O₁₁.[3][6] The formation of these different oxides is influenced by the reaction atmosphere and temperature. For instance, heating in air at temperatures above 500°C typically yields Pr₆O₁₁.[6]

Analytical Characterization of the Decomposition Process

A multi-technique approach is essential for accurately characterizing the thermal decomposition of praseodymium nitrate hexahydrate. The primary methods employed are thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA), and X-ray diffraction (XRD) for phase identification of intermediates and final products.

TGA/DTA provides quantitative information about the mass changes and thermal events (endothermic or exothermic) as a function of temperature. A typical TGA curve for Pr(NO₃)₃·6H₂O shows multiple mass loss steps corresponding to dehydration and nitrate decomposition.

Table 1: Summary of Thermal Decomposition Stages of Pr(NO₃)₃·6H₂O

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| ~60 - 250 | Variable | Dehydration: Stepwise loss of water molecules.[3] |

| ~250 - 430 | Variable | Formation of intermediate oxynitrates.[3] |

| ~430 - 600 | Variable | Decomposition of oxynitrates to form praseodymium oxide.[3] |

| >600 | Stable | Final praseodymium oxide product.[3] |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of praseodymium nitrate hexahydrate into an alumina or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate of 10 °C/min is standard. Slower rates can help resolve overlapping decomposition steps.

-

Atmosphere: Use a controlled atmosphere, such as dry air or nitrogen, with a typical flow rate of 50-100 mL/min. The choice of atmosphere can influence the final oxide product.

-

Temperature Program: Heat the sample from ambient temperature to 800-1000 °C.

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to identify the temperature ranges of mass loss and the corresponding thermal events. Correlate the experimental mass loss with theoretical values for proposed decomposition steps.

XRD is crucial for identifying the crystalline phases of the solid residues at different stages of decomposition. This allows for the confirmation of intermediate products and the final praseodymium oxide phase.

-

Sample Preparation (Ex-situ):

-

Heat samples of praseodymium nitrate hexahydrate in a furnace to specific temperatures corresponding to the end of each major decomposition step identified by TGA.

-

Quench the samples to room temperature.

-

Gently grind the resulting powder and mount it on a sample holder.

-

-

XRD Measurement:

-

Use a diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range of 10-80°.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.

-

Visualizing the Decomposition Pathway and Experimental Workflow

Diagrams can aid in understanding the complex decomposition process and the analytical workflow.

Caption: Generalized thermal decomposition pathway of Pr(NO₃)₃·6H₂O.

Sources

magnetic properties of praseodymium-containing compounds

An In-depth Technical Guide to the Magnetic Properties of Praseodymium-Containing Compounds

Abstract

Praseodymium (Pr), a key member of the lanthanide series, is the cornerstone of numerous advanced magnetic materials. Its unique 4f electron configuration gives rise to a rich variety of magnetic phenomena, the understanding and manipulation of which are critical for innovation in fields ranging from permanent magnets and data storage to quantum computing. This guide provides an in-depth exploration of the , grounded in fundamental principles and elucidated with field-proven experimental methodologies. We will dissect the origins of magnetism in the praseodymium ion, explore the profound influence of its chemical environment, detail the advanced techniques used for its characterization, and survey its role in cutting-edge applications.

Part 1: The Praseodymium Ion: An Electronic Foundation for Magnetism

The magnetic behavior of praseodymium originates from its electronic structure. As the third element in the lanthanide series, a neutral Pr atom has an electron configuration of [Xe] 4f³ 6s².[1][2][3] In chemical compounds, it most commonly loses its two 6s and one 4f electrons to form the trivalent ion, Pr³⁺, with the configuration [Xe] 4f². It is these two unpaired 4f electrons that are the source of its magnetic moment.

Unlike the d-electrons in transition metals, the 4f orbitals in lanthanides are spatially contracted and well-shielded by the outer 5s and 5p electron shells. This shielding minimizes the interaction of the 4f electrons with the surrounding chemical environment, meaning their magnetic behavior can be largely understood by considering the free ion, with the chemical environment acting as a perturbation.

The total magnetic moment of the Pr³⁺ ion is a combination of the spin angular momentum (S) and the orbital angular momentum (L). For the 4f² configuration, Hund's rules dictate the ground state term symbol to be ³H₄. This gives a total orbital angular momentum L=5, a total spin angular momentum S=1, and a total angular momentum J = |L-S| = 4. The theoretical effective magnetic moment (µ_eff) for a free Pr³⁺ ion can be calculated using the formula:

µ_eff = g_J * √[J(J+1)] µ_B

where µ_B is the Bohr magneton and g_J is the Landé g-factor. For Pr³⁺, this yields a theoretical magnetic moment of approximately 3.58 µ_B. This value serves as a crucial baseline for interpreting experimental data.

Caption: Origin of magnetism in the Praseodymium ion.

Part 2: The Role of the Chemical Environment: Crystal Field Effects

While the 4f electrons are shielded, they are not completely isolated. When a Pr³⁺ ion is placed within a compound, the electrons of the surrounding ligands create an electrostatic field, known as the crystal field (or ligand field). This field breaks the spherical symmetry that the ion would otherwise experience in a vacuum.

The primary consequence of the crystal field is the lifting of the degeneracy of the ground state multiplet. For the Pr³⁺ ion, the J=4 ground state, which is (2J+1) = 9-fold degenerate in the free ion, splits into a series of distinct energy levels called crystal field levels.[4][5] The number of levels and their energies are dictated by the symmetry of the ligand coordination environment (e.g., octahedral, tetrahedral, cubic).

This splitting is paramount to understanding the magnetic properties of Pr-containing compounds for two reasons:

-

Magnetic Anisotropy: The crystal field can create an energetically favorable direction for the magnetic moment to align, leading to magnetic anisotropy. This is a critical property for the development of high-performance permanent magnets.

-

Temperature-Dependent Magnetism: At low temperatures, only the lowest crystal field level(s) are thermally populated. As the temperature increases, higher energy levels become populated, leading to a change in the bulk magnetic moment. This explains why the experimentally measured magnetic susceptibility often deviates from the simple Curie Law behavior expected for a free ion.[6][7]

A crucial and fascinating aspect of praseodymium metal is that the crystal field in its double hexagonal close-packed structure results in a non-magnetic singlet ground state.[8] This is why, unlike many other rare earths, elemental Pr does not order magnetically at low temperatures (down to 1 K).[1][9] However, magnetic ordering can be induced by applying an external magnetic field or uniaxial pressure, which mixes the singlet ground state with low-lying excited states.[8]

Caption: Crystal field splitting of the Pr³⁺ ground state.

Part 3: Advanced Characterization Techniques: A Methodological Guide

To fully elucidate the magnetic properties of praseodymium compounds, a suite of complementary experimental techniques is required. Each technique provides a unique window into the static and dynamic magnetic behavior.

Magnetic Susceptibility (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the workhorse for characterizing bulk magnetic properties. It measures the magnetic moment (M) of a sample as a function of temperature (T) and applied magnetic field (H).

Experimental Protocol: DC Magnetic Susceptibility Measurement

-

Sample Preparation: A precisely weighed polycrystalline sample (typically 5-20 mg) is loaded into a diamagnetic sample holder (e.g., a gelatin capsule or a straw). To prevent field-induced torque on the crystallites, the powder can be pressed into a pellet or mixed with an inert matrix like eicosane.[6]

-

Zero-Field-Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small DC magnetic field (e.g., 100-1000 Oe) is applied.

-

The magnetic moment is measured as the sample is warmed at a constant rate.

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from above any potential transition temperature to the lowest temperature in the presence of the same DC magnetic field used for the ZFC measurement.

-

The magnetic moment is measured as the sample is warmed.

-

Causality Insight: A divergence between the ZFC and FC curves below a certain temperature is a hallmark of magnetic irreversibility, often associated with spin-glass behavior or ferromagnetic ordering.

-

-

Data Analysis:

-

The raw magnetic moment is converted to molar magnetic susceptibility (χ_M).

-

The temperature dependence of the inverse susceptibility (1/χ_M) is plotted. In the paramagnetic region, this plot should be linear, following the Curie-Weiss law: χ_M = C / (T - θ_W), where C is the Curie constant and θ_W is the Weiss temperature.

-

Expertise Insight: The sign of θ_W provides a first indication of the nature of the magnetic interactions: θ_W > 0 suggests dominant ferromagnetic interactions, while θ_W < 0 suggests dominant antiferromagnetic interactions.

-

Heat Capacity Measurement

Heat capacity (C_p) measurements are essential for detecting phase transitions. A magnetic ordering transition is a second-order phase transition that manifests as a characteristic sharp, lambda-like anomaly in the heat capacity curve at the ordering temperature (T_C or T_N).[10][11][12]

Experimental Protocol: Heat Capacity by Relaxation Calorimetry

-

Sample Preparation: A small, flat sample (1-10 mg) is affixed to a calorimeter platform using a minimal amount of Apiezon N grease to ensure good thermal contact.

-

Measurement Sequence:

-

The platform is held at a stable temperature (T).

-

A known amount of heat is applied to the platform via a heater, causing its temperature to rise slightly.

-

The heat source is turned off, and the platform temperature relaxes back towards the base temperature.

-

The time constant of this thermal relaxation is measured.

-

-

Data Analysis:

-

The heat capacity of the sample is calculated from the relaxation time constant, the known heat capacity of the platform, and the thermal conductance between the platform and its surroundings.[13][14]

-

The measurement is repeated over the desired temperature range.

-

To isolate the magnetic contribution to the heat capacity (C_mag), the lattice contribution (phonons) must be subtracted. This is often achieved by measuring the heat capacity of a non-magnetic, isostructural analogue (e.g., a compound with La³⁺ or Lu³⁺ instead of Pr³⁺) and subtracting it from the data of the praseodymium compound.

-

Muon Spin Rotation/Relaxation/Resonance (µSR)

µSR is a powerful local probe technique that uses spin-polarized positive muons as microscopic magnetometers.[15] When implanted into a material, the muon's spin precesses in the local magnetic field at its stopping site. By detecting the positrons emitted preferentially along the muon's spin direction upon its decay, one can reconstruct the time evolution of the muon spin polarization.

-

Trustworthiness: µSR is a zero-field technique, meaning it can detect very weak or disordered internal magnetic fields without perturbing the system with a large external field.

-

Application to Praseodymium: This technique is particularly valuable for studying systems with subtle magnetism, such as the onset of induced magnetic ordering in elemental Pr at milli-Kelvin temperatures or probing spin dynamics in frustrated Pr-based magnets like pyrochlores.[16][17][18] The muon can sometimes induce local distortions that affect the crystal field levels of the Pr³⁺ ions, providing a unique window into magneto-ionic coupling.[16]

Caption: Experimental workflow for magnetic characterization.

Part 4: Praseodymium in Action: Key Materials and Applications

The unique magnetic properties of praseodymium are harnessed in several critical technologies.

High-Performance Permanent Magnets

Praseodymium is a vital component in the world's strongest permanent magnets, neodymium-iron-boron (NdFeB) magnets.[19][20] In fact, many commercial "neodymium" magnets are more accurately described as (Pr,Nd)₂Fe₁₄B.[9] Praseodymium is often added to improve the magnetic properties and corrosion resistance of these magnets.[21] The high magnetic anisotropy of the Pr³⁺ ion, arising from crystal field effects within the tetragonal crystal structure, contributes significantly to the magnet's coercivity (resistance to demagnetization).

| Compound Family | Key Magnetic Property | Application |

| Pr-Fe-B / Pr-Nd-Fe-B | Very high magnetic energy product, high coercivity[19] | Electric motors, wind turbines, hard drives, speakers[19][20] |

| Pr-Co (e.g., PrCo₅) | High magnetic strength, excellent temperature stability[19] | Motors, actuators, MRI systems[19] |

| Pr-Ni (e.g., PrNi₅) | Strong magnetocaloric effect[1] | Magnetic refrigeration, reaching ultra-low temperatures[1] |

Magnetocaloric Materials

The intermetallic compound PrNi₅ exhibits a strong magnetocaloric effect, meaning it heats up when a magnetic field is applied and cools down when the field is removed.[1] This property is exploited in adiabatic demagnetization refrigerators to achieve temperatures within a thousandth of a degree of absolute zero, enabling fundamental research in quantum physics.

Quantum and Molecular Magnetism

The non-magnetic singlet ground state of Pr³⁺ in certain crystal symmetries makes it an intriguing candidate for studies in quantum magnetism. In systems like Pr-based pyrochlores, the interplay between the crystal field, weak exchange interactions, and nuclear spins can lead to exotic ground states. Furthermore, the inherent anisotropy of the Pr³⁺ ion is being explored in the design of single-molecule magnets (SMMs), which are individual molecules that can function as tiny magnets, with potential applications in high-density data storage and quantum computing. Recent work has even explored controlling the crystal field in tetravalent Pr⁴⁺ complexes to minimize decoherence for quantum bit (qubit) applications.[22]

Conclusion

The are a direct consequence of their fundamental 4f² electronic structure, profoundly modulated by the local chemical environment. The interplay between spin-orbit coupling and crystal field effects gives rise to a diverse range of phenomena, from the paramagnetism of simple salts to the induced ordering in the pure metal and the hard magnetism of technologically vital alloys. A comprehensive understanding, achieved through a multi-technique experimental approach encompassing bulk magnetometry, calorimetry, and local microscopic probes, is essential for both fundamental discovery and the rational design of next-generation magnetic materials. As researchers continue to refine their control over crystal symmetry and electronic interactions, praseodymium will undoubtedly remain at the forefront of magnetic materials innovation.

References

-

Praseodymium - Wikipedia. Wikipedia. [Link]

-

Praseodymium - Element information, properties and uses. Royal Society of Chemistry. [Link]

-

Praseodymium: Properties and Uses. Stanford Materials Corporation. [Link]

-

Abundance and Production of Praseodymium. Nanografi Advanced Materials. [Link]

-

Praseodymium. Less Common Metals. [Link]

-

Praseodymium Neodymium (Pr-Nd) Alloy. Heeger Materials Inc. [Link]

-

Praseodymium. Tradium. [Link]

-

Praseodymium. Rare Earth Exchanges. [Link]

-

7.4 Magnetic properties of Praseodymium. [Link]

-

Structural Characterization, Magnetic and Luminescent Properties of Praseodymium(III)-4,4,4-Trifluoro-1-(2-Naphthyl)Butane-1,3-Dionato(1-) Complexes. MDPI. [Link]

-

Muon spin spectroscopy. Nature Reviews Methods Primers. [Link]

-

Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. ACS Publications. [Link]

-

Crystal fields and conduction electrons in praseodymium. Niels Bohr Institutet. [Link]

-

Magnetocaloric effect and heat capacity in the phase-transition region. ResearchGate. [Link]

-

Magnetic Properties of Intermetallic Compounds of Praseodymium With The Metals of Iron and Renium Subgroup. Oriental Journal of Chemistry. [Link]

-

Preparation and Basic Properties of Praseodymium-Neodymium-Chromium Containing Imitation Gemstone Glass. MDPI. [Link]

-

Crystal fields and conduction electrons in praseodymium. ResearchGate. [Link]

-

Magnetostriction and heat-capacity study on the metamagnetic phase transition of Dy 2 In 1-x Al x alloys. AIP Publishing. [Link]

-

Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes. Wiley-VCH. [Link]

-

Praseodymium: Atomic Number, Properties & Key Uses Explained. Vedantu. [Link]

-

Calculation of magnetocaloric effect with regard for dependence of heat capacity on magnetic field. PMC - NIH. [Link]

-

Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands. PMC - NIH. [Link]

-

Quantitative theory of magnetic properties of elemental praseodymium. PubMed Central. [Link]

-

Determination of the optimum conditions for the synthesis of praseodymium(III) chloride. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PRASEODYMIUM (III) AND NEODYMIUM (III) COMPLEXES CONTAINING 2-METHOXY-6-((2-(PIPERAZIN-1YL) ET. [Link]

-

Increased Crystal Field Drives Intermediate Coupling and Minimizes Decoherence in Tetravalent Praseodymium Qubits. Journal of the American Chemical Society. [Link]

-

Muon spin rotation and relaxation in Pr 1 − x Nd x Os 4 Sb 12 : Paramagnetic states. [Link]

-

(PDF) Magnetic Heat Capacity. ResearchGate. [Link]

-

Chemical design of electronic and magnetic energy scales of tetravalent praseodymium materials. eScholarship.org. [Link]

-

Element No 59 - Praseodymium (Pr). [Link]

-

Experimental method to determine specific heat capacity and transition enthalpy at a first-order phase transition. [Link]

-

Muon spin spectroscopy - Wikipedia. Wikipedia. [Link]

-

How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior. ACS Publications. [Link]

-

Investigation of the paramagnetic rare-earth oxide Nd2O3 by muon spin spectroscopy. Helmholtz-Zentrum Berlin (HZB). [Link]

-

Magnetic properties. Arulmigu Palaniandavar Arts college for Women, Palani. [Link]

-

Muon spin spectroscopy, Stephen Blundell. YouTube. [Link]

-

3.11: Magnetic Behavior of Complex Ions. Chemistry LibreTexts. [Link]

Sources

- 1. Praseodymium - Wikipedia [en.wikipedia.org]

- 2. Praseodymium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Praseodymium: Atomic Number, Properties & Key Uses Explained [vedantu.com]

- 4. fys.ku.dk [fys.ku.dk]

- 5. Quantitative theory of magnetic properties of elemental praseodymium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fys.ku.dk [fys.ku.dk]

- 9. Praseodymium: Properties and Uses [stanfordmaterials.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Calculation of magnetocaloric effect with regard for dependence of heat capacity on magnetic field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idus.us.es [idus.us.es]

- 15. Muon spin spectroscopy - Wikipedia [en.wikipedia.org]

- 16. indico.fnal.gov [indico.fnal.gov]

- 17. researchgate.net [researchgate.net]

- 18. helmholtz-berlin.de [helmholtz-berlin.de]

- 19. Praseodymium - Less Common Metals [lesscommonmetals.com]

- 20. Praseodymium - Rare Earths [rareearths.com]

- 21. rareearthexchanges.com [rareearthexchanges.com]

- 22. pubs.acs.org [pubs.acs.org]

The Synthesis of Praseodymium Oxide: A Technical Guide to Precursor Chemistry and Process Optimization

Foreword: From Precursor to Performance

In the realm of advanced materials, the synthesis of high-purity, nanostructured metal oxides is a cornerstone of innovation. Among these, praseodymium oxide (Pr₆O₁₁) stands out for its multifaceted applications, ranging from catalysis and pigments to advanced optics and solid-state lasers. The journey from a simple precursor to a functional material with tailored properties is one of precise chemical control and a deep understanding of the underlying reaction mechanisms. This guide provides an in-depth exploration of the synthesis of praseodymium oxide, with a specific focus on the use of praseodymium nitrate (Pr(NO₃)₃·6H₂O) as a versatile and widely employed precursor.

This document is intended for researchers, scientists, and drug development professionals who seek not only to reproduce established methods but also to understand the "why" behind the "how." We will delve into the causality of experimental choices, the intricacies of various synthesis routes, and the critical role of process parameters in dictating the final physicochemical properties of the praseodymium oxide product. By elucidating the scientific principles that govern these transformations, this guide aims to empower the reader to not only synthesize praseodymium oxide but to innovate upon these methods for their specific applications.

The Precursor: Praseodymium (III) Nitrate Hexahydrate

The choice of precursor is a critical first step in any material synthesis, as its properties will significantly influence the reaction pathway and the characteristics of the final product. Praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O) is a commonly used precursor due to its high solubility in water and other polar solvents, which allows for the preparation of homogeneous reaction mixtures.[1][2]

Physicochemical Properties of Pr(NO₃)₃·6H₂O:

| Property | Value | Reference |

| Molecular Formula | Pr(NO₃)₃·6H₂O | [3] |

| Molecular Weight | 435.01 g/mol | [4] |

| Appearance | Light green crystalline solid | [3] |

| Solubility | Soluble in water, alcohols, amines, ethers, and acetonitrile | [2][5] |

| Melting Point | <100 °C (melts in its own water of crystallization) | [2] |

| Decomposition Onset | ~100 °C | [2] |

The thermal instability of praseodymium nitrate is a key property that is exploited in several synthesis methods, particularly thermal decomposition and solution combustion. As we will explore, the decomposition process is a complex, multi-step transformation involving dehydration and the formation of various intermediate species.

Synthesis Methodologies: A Comparative Overview

Several synthetic routes have been successfully employed to produce praseodymium oxide from a nitrate precursor, each offering distinct advantages and control over the final material's properties. The most prominent methods include thermal decomposition, precipitation, solution combustion, and solvothermal/hydrothermal synthesis.

| Synthesis Method | Key Principle | Advantages | Disadvantages |

| Thermal Decomposition | Direct heating of the precursor in air to induce decomposition and oxidation. | Simple, solvent-free (in the final stage). | Limited control over particle size and morphology, potential for agglomeration. |

| Precipitation | Dissolution of the precursor followed by the addition of a precipitating agent to form an insoluble intermediate (e.g., hydroxide, carbonate), which is then calcined. | Good control over particle size and morphology, scalable.[6] | Requires careful control of pH and temperature, can be multi-step.[6] |

| Solution Combustion | An exothermic redox reaction between the metal nitrate (oxidizer) and an organic fuel (e.g., urea) in a solution, leading to a rapid, self-sustaining combustion. | Fast, energy-efficient, produces fine, crystalline powders.[7] | Can be highly exothermic and difficult to control, may lead to inhomogeneous products if not optimized. |

| Solvothermal/Hydrothermal | A chemical reaction in a sealed vessel (autoclave) using a solvent at elevated temperature and pressure. | Excellent control over particle size, shape, and crystallinity. | Requires specialized equipment (autoclave), can be time-consuming.[8] |

In-Depth Experimental Protocols and Mechanistic Insights

As a senior application scientist, it is imperative to move beyond mere procedural descriptions and delve into the scientific rationale behind each step. The following sections provide detailed protocols for the primary synthesis methods, accompanied by mechanistic explanations and visual workflows.

Thermal Decomposition: A Stepwise Transformation

The direct calcination of praseodymium nitrate hexahydrate is a seemingly straightforward method, yet it involves a complex sequence of dehydration and decomposition steps. Understanding this pathway is crucial for controlling the final oxide phase and morphology.

Experimental Protocol:

-

Preparation: Place a known quantity of Pr(NO₃)₃·6H₂O in a ceramic crucible.

-

Calcination: Heat the crucible in a muffle furnace with a controlled heating rate (e.g., 5-10 °C/min) to the desired temperature (typically ≥ 500 °C) in a static air atmosphere.

-

Dwelling: Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition.

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Collection: The resulting dark brown or black powder is praseodymium oxide (Pr₆O₁₁).

Causality and Mechanism:

The thermal decomposition of Pr(NO₃)₃·6H₂O is not a single-step process. Thermogravimetric and differential thermal analysis (TGA-DTA) have revealed a series of endothermic weight loss events corresponding to dehydration and the formation of intermediate oxynitrate species.[9]

-

Dehydration (100-250 °C): The initial heating stages involve the stepwise removal of the six water molecules of hydration.[9]

-

Oxynitrate Formation (300-450 °C): As the temperature increases, the anhydrous praseodymium nitrate begins to decompose, forming a series of unstable praseodymium oxynitrate intermediates (e.g., PrO(NO₃)).[9]

-

Oxide Formation (>450 °C): Finally, these oxynitrates decompose to form praseodymium oxide. The most stable oxide phase at ambient conditions is Pr₆O₁₁.[10]

Caption: Precipitation synthesis of Pr₆O₁₁ nanoparticles.

Solution Combustion Synthesis: A Rapid, Exothermic Route

Solution combustion synthesis (SCS) is a high-energy, rapid method for producing fine, crystalline oxide powders. It relies on a self-sustaining exothermic reaction between the metal nitrate (oxidizer) and an organic fuel (reducer), such as urea, glycine, or citric acid. [7] Experimental Protocol (using Urea as fuel):

-

Redox Mixture: Prepare a concentrated aqueous solution containing stoichiometric amounts of Pr(NO₃)₃·6H₂O and urea. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and the final product characteristics. [10]2. Heating: The solution is rapidly heated in a furnace preheated to a high temperature (e.g., 500-600 °C).

-

Combustion: The solution will dehydrate, forming a viscous gel, which then ignites and undergoes a rapid, self-sustaining combustion, producing a voluminous, foamy powder.

-

Post-Combustion Annealing (Optional): The as-synthesized powder may be further calcined at a higher temperature to improve crystallinity and remove any residual carbon.

Causality and Mechanism:

The SCS process is driven by the large amount of heat and gases generated during the rapid redox reaction between the nitrate ions and the fuel. This creates a high-temperature, short-duration environment that favors the formation of fine, crystalline oxide particles. The large volume of evolved gases helps to dissipate heat and prevent particle agglomeration.

Caption: Schematic of the solution combustion synthesis process.

Characterization of Praseodymium Oxide: A Self-Validating System

The trustworthiness of any synthesis protocol lies in the ability to consistently produce a material with the desired properties. A comprehensive characterization of the synthesized praseodymium oxide is therefore essential.

Key Characterization Techniques:

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase identification, crystallite size, lattice parameters, and phase purity. |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and agglomeration. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle size, shape, and crystallinity. |